molecular formula C6H15N5O5 B12100723 2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid

2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid

Cat. No.: B12100723
M. Wt: 237.21 g/mol
InChI Key: AKGJKCZYBKGMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid typically involves the reaction of L-arginine with nitric acid. The process can be summarized as follows:

    Starting Materials: L-arginine and concentrated nitric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the stability of the product.

    Procedure: L-arginine is dissolved in water, and concentrated nitric acid is added slowly with constant stirring. The mixture is maintained at a low temperature to prevent decomposition.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in nitric oxide production and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, wound healing, and immune function.

    Industry: Utilized in the formulation of dietary supplements and functional foods aimed at enhancing nitric oxide levels.

Mechanism of Action

The primary mechanism of action of 2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid involves the production of nitric oxide. L-arginine is converted to nitric oxide by the enzyme nitric oxide synthase. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: The parent amino acid, involved in protein synthesis and nitric oxide production.

    L-Citrulline: Another amino acid that is a precursor to L-arginine and also enhances nitric oxide production.

    Nitroglycerin: A nitrate compound used clinically to treat angina by releasing nitric oxide.

Uniqueness

2-Amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid is unique due to its dual role as an amino acid and a nitric oxide donor. This dual functionality makes it particularly valuable in research and therapeutic applications aimed at modulating nitric oxide levels.

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.HNO3/c7-4(5(11)12)2-1-3-10-6(8)9;2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGJKCZYBKGMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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